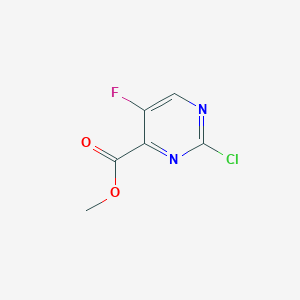

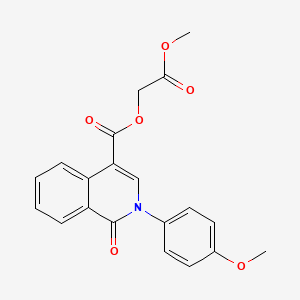

![molecular formula C10H7F2N3O2 B2891226 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240568-19-7](/img/structure/B2891226.png)

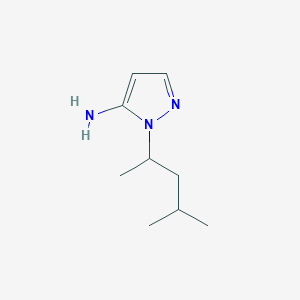

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole” is structurally similar to Rufinamide . Rufinamide is a triazole derivative that is structurally dissimilar to other marketed antiepileptic drugs .

Chemical Reactions Analysis

Specific chemical reactions involving “1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole” are not available in the retrieved data. Rufinamide, a structurally similar compound, has been studied for its stability under alkaline conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

The study by Dalinger et al. (2013) demonstrates the synthesis and reactivity of nitropyrazole derivatives, providing foundational knowledge for the manipulation of "1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole" in various chemical contexts. Their research outlines how nitropyrazoles can undergo nucleophilic substitution, offering a pathway for creating diverse derivatives with potential applications in material science and organic synthesis (Dalinger et al., 2013).

Charge-Transfer Chemistry

Adam et al. (2021) explored the charge-transfer chemistry of fluorine-containing pyrazoline derivatives, highlighting the importance of these compounds in the development of new materials with specific electronic properties. Their work provides insights into the interactions between "1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole" derivatives and π-acceptors, which could be crucial for applications in organic electronics and photovoltaics (Adam et al., 2021).

Catalysis

The research by Zhou et al. (2008) on dinickel(II) complexes with bis(N-heterocyclic carbene) ligands, including pyrazolate derivatives, underscores the catalytic potential of these complexes. Their work suggests that "1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole" could be a precursor or ligand in catalytic systems, particularly for coupling reactions, which are pivotal in pharmaceutical synthesis and material science (Zhou et al., 2008).

Photophysical Applications

Yang et al. (2005) investigated heteroleptic cyclometalated iridium(III) complexes displaying blue phosphorescence, where pyrazole derivatives play a key role. This study hints at the potential of "1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole" derivatives in the development of phosphorescent materials for use in organic light-emitting diodes (OLEDs) and other photonic devices (Yang et al., 2005).

Wirkmechanismus

Target of Action

A structurally similar compound, rufinamide, is known to targetsodium channels

Mode of Action

Rufinamide, a structurally similar compound, is known to stabilize the inactive state of sodium channels, thus adequately closing the ion channels . This action prolongs the refractory period of voltage-dependent sodium channels, making neurons less likely to fire .

Pharmacokinetics

Rufinamide is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1 .

Result of Action

If this compound acts similarly to rufinamide, it could potentially reduce neuronal excitability by stabilizing the inactive state of sodium channels .

Action Environment

Rufinamide, a structurally similar compound, is known to undergo alkaline degradation . This suggests that pH could be an important environmental factor influencing the stability of this compound.

Eigenschaften

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXNTJZXJZRACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide](/img/structure/B2891153.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)

![N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891160.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide](/img/structure/B2891162.png)